molecular formula C6H10N4O2 B11512361 N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine

N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine

Cat. No.: B11512361
M. Wt: 170.17 g/mol
InChI Key: XLEJYIZWEHJNGD-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine typically involves the nitration of a trimethyl-substituted imidazole precursor. One common method includes the reaction of N,N,1-trimethylimidazole with a nitrating agent such as nitric acid under controlled conditions to introduce the nitro group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: N,N,1-Trimethyl-4-amino-1H-imidazol-5-amine.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized imidazole derivatives.

Scientific Research Applications

N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to metal ions and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    N,N,1-Trimethyl-4-amino-1H-imidazol-5-amine: A reduced form of the compound with different reactivity and biological properties.

    N,N,1-Trimethyl-4-chloro-1H-imidazol-5-amine: A halogenated derivative with distinct chemical behavior.

    N,N,1-Trimethyl-4-hydroxy-1H-imidazol-5-amine: A hydroxylated analog with unique properties.

Uniqueness

N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine is unique due to the presence of the nitro group, which imparts specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

N,N,3-trimethyl-5-nitroimidazol-4-amine

InChI

InChI=1S/C6H10N4O2/c1-8(2)6-5(10(11)12)7-4-9(6)3/h4H,1-3H3

InChI Key

XLEJYIZWEHJNGD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1N(C)C)[N+](=O)[O-]

Origin of Product

United States

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